2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide features a cyclopenta[d]pyrimidine core fused with a tetrahydrofuran-like ring system. Key structural elements include:
- A thioacetamide bridge (-S-CH2-C(=O)-NH-) linking the core to a thiazol-2-yl moiety, a heterocycle known for bioactivity in antimicrobial and anticancer agents .
- A 2-(dimethylamino)ethyl substituent at position 1, which may enhance solubility and influence pharmacokinetics via tertiary amine functionality.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-20(2)7-8-21-12-5-3-4-11(12)14(19-16(21)23)25-10-13(22)18-15-17-6-9-24-15/h6,9H,3-5,7-8,10H2,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGJHQPBJJFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentapyrimidine core and thiazole moiety. The molecular formula is , with a molecular weight of approximately 356.43 g/mol. Its structural features suggest potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Inhibitors of COX-II have shown efficacy in reducing inflammation and pain .
- Antimicrobial Properties : Preliminary studies indicate that similar compounds with thiazole and pyrimidine derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi .
- Cell Signaling Modulation : The dimethylamino group may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: COX-II Inhibition
In a comparative study assessing various COX inhibitors, the compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating significant potential for anti-inflammatory applications. This was particularly notable when compared to standard drugs like Celecoxib, which had an IC50 of 0.78 μM .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on derivatives similar to this compound revealed promising antimicrobial properties. The compound was effective against several strains of bacteria, showcasing its potential as a lead candidate for developing new antibiotics .
Case Study 3: Cancer Cell Line Studies
In vitro studies on cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells while exhibiting low toxicity to normal cells. This suggests a selective mechanism that could be beneficial for therapeutic applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure Variations: The target compound’s cyclopenta[d]pyrimidine core differs from thieno[2,3-d]pyrimidine (e.g., ) and benzothiazole (). Thieno-pyrimidine derivatives often exhibit enhanced planarity, favoring DNA intercalation or kinase inhibition , while cyclopenta-pyrimidine systems may offer conformational flexibility for target binding .
Substituent Effects: The thiazol-2-yl group in the target compound is shared with and , where it contributes to antimicrobial activity via hydrogen bonding and hydrophobic interactions . Dimethylaminoethyl in the target compound contrasts with chlorophenyl () and sulfamoylphenyl (). The tertiary amine may improve solubility and blood-brain barrier penetration compared to lipophilic aryl groups .
Synthetic Routes: The target compound’s thioacetamide bridge aligns with methods in , where alkylation of thiopyrimidines with chloroacetamides is described .
Pharmacological and Physicochemical Properties
- Solubility: The dimethylaminoethyl group in the target compound likely enhances aqueous solubility compared to ’s isopropylphenyl or ’s ethyl ester .
- Metabolic Stability: The cyclopenta[d]pyrimidine core may resist oxidative metabolism better than thieno-pyrimidines due to reduced aromaticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
